(S)-1-Amino-3-ethoxypropan-2-ol
Description
(S)-1-Amino-3-ethoxypropan-2-ol is a chiral amino alcohol characterized by an ethoxy group at position 3, an amino group at position 1, and a hydroxyl group at position 2 of the propane backbone. The ethoxy group may enhance lipophilicity compared to hydroxyl or methoxy analogs, influencing solubility and membrane permeability.
Properties
Molecular Formula |
C5H13NO2 |
|---|---|
Molecular Weight |
119.16 g/mol |
IUPAC Name |
(2S)-1-amino-3-ethoxypropan-2-ol |
InChI |
InChI=1S/C5H13NO2/c1-2-8-4-5(7)3-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
InChI Key |
PCXPPKOCUWQETF-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC[C@H](CN)O |
Canonical SMILES |
CCOCC(CN)O |
Origin of Product |
United States |
Preparation Methods
Starting from Chiral Precursors
One of the most established methods involves the asymmetric synthesis starting from chiral amino alcohols or amino acids. These precursors are often derived from natural sources or synthesized via enzymatic or chemical asymmetric catalysis.
Synthesis from (S)-2-Aminopropan-1-ol Derivatives
A common route involves the transformation of (S)-2-aminopropan-1-ol derivatives through etherification with ethylating agents such as ethyl bromide or ethyl chloride under basic conditions. This method ensures the stereochemistry is retained during the alkylation process.
(S)-2-Aminopropan-1-ol + Ethyl halide → (S)-1-Amino-3-ethoxypropan-2-ol
- Base: Potassium carbonate or sodium hydride
- Solvent: Acetone or DMF
- Temperature: Reflux (~80°C)
Enzymatic Resolution and Asymmetric Hydrogenation
Alternatively, enzymatic resolution techniques or asymmetric hydrogenation of suitable precursors (e.g., imines or ketones) can be employed to obtain enantiomerically pure (S)-configured compounds. These methods are particularly advantageous due to high enantioselectivity and mild conditions.
Hydrolysis of Protected Intermediates
Hydrolysis of N-Protected Derivatives
In some protocols, the amino group is protected with carbamate or sulfonamide groups during the synthesis to prevent side reactions. Hydrolysis under acidic or basic conditions then yields the free amino alcohol.
- Hydrolysis of N-Boc-protected amino alcohols using trifluoroacetic acid (TFA) in dichloromethane.
Purification
Post-synthesis, purification typically involves:
- Extraction with organic solvents
- Crystallization or chromatography (e.g., chiral HPLC)
- Verification of enantiomeric excess via chiral chromatography and NMR spectroscopy
Specific Methods from Literature
Patent-Based Approach (US20100240928A1)
A detailed process outlined in a patent describes the preparation of (S)-2-amino-1-propanol hydrochloride, a precursor to (S)-1-Amino-3-ethoxypropan-2-ol, involving:
- Reaction of (S)-1-methoxy-2-propylamine with hydrochloric acid at elevated temperatures (>80°C) in autoclaves or reflux conditions.
- Distillation of water and subsequent neutralization with inorganic bases (e.g., NaOH).
- Alkylation with ethylating agents to introduce the ethoxy group.
This process emphasizes the importance of controlled temperature and pressure conditions to ensure high enantiomeric purity and yield.
Enzymatic Cascades (From Recent Research)
Recent advances involve enzymatic cascades starting from renewable materials like l-phenylalanine, converting through multi-step biocatalysis into enantiomerically pure amino alcohols, including (S)-1-Amino-3-ethoxypropan-2-ol. These methods offer high stereoselectivity and sustainability advantages.
Summary of Preparation Data and Conditions
| Method | Starting Material | Key Reagents | Conditions | Yield | Enantiomeric Excess | Notes |
|---|---|---|---|---|---|---|
| Chemical Alkylation | (S)-2-Aminopropan-1-ol | Ethyl halide, base | Reflux in acetone/DMF | Variable | High | Requires chiral purity verification |
| Hydrolysis of Protected Derivatives | N-Boc or sulfonamide derivatives | TFA or NaOH | Mild to moderate | >85% | >99% | Purification by chromatography |
| Patent Method | (S)-1-methoxy-2-propylamine | Hydrochloric acid | Autoclave or reflux | 75-85% | >99% | Controlled temperature and pressure |
Chemical Reactions Analysis
Types of Reactions
(S)-1-Amino-3-ethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(S)-1-Amino-3-ethoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (S)-1-Amino-3-ethoxypropan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s chiral nature allows it to interact selectively with these targets, potentially leading to unique biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The ethoxy group in (S)-1-Amino-3-ethoxypropan-2-ol differentiates it from analogs with methoxy, hydroxyl, or aryl substituents. Key comparisons include:
<sup>a</sup>logP values estimated via consensus or experimental data.
- Lipophilicity: The ethoxy group in the target compound likely increases logP compared to hydroxyl analogs (e.g., (S)-1-Aminopropan-2-ol, logP ~0.5) but reduces it relative to phenyl-substituted analogs (logP ~1.08) .
- Solubility: The ethoxy group may reduce aqueous solubility compared to hydroxylated amino alcohols but improve it relative to highly aromatic analogs.
Stereochemical Considerations
Stereochemistry significantly impacts biological efficacy. For example:
- (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride has distinct activity from its (1R,2S)-diastereomer due to spatial orientation differences.
- The (S)-configuration in the target compound may optimize interactions with chiral targets like enzymes or receptors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for enantioselective preparation of (S)-1-Amino-3-ethoxypropan-2-ol?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, starting from a prochiral ketone, asymmetric reduction using catalysts like (R)- or (S)-BINAP-Ru complexes can yield the desired enantiomer. Alternatively, enzymatic resolution with lipases or transaminases can separate enantiomers post-synthesis . Key parameters include solvent polarity (e.g., THF or ethanol), temperature (25–60°C), and catalyst loading (1–5 mol%). Purity is verified via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How can the structure and purity of (S)-1-Amino-3-ethoxypropan-2-ol be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., ethoxy at δ 1.2–1.4 ppm for CH, δ 3.4–3.6 ppm for OCH) and confirm stereochemistry via coupling constants .
- HPLC-MS : Reverse-phase C18 columns with UV detection (210 nm) assess purity. Chiral columns differentiate enantiomeric excess (>98% for pharmaceutical-grade) .
- Polarimetry : Specific rotation ([α]) confirms enantiopurity; values should align with literature standards (e.g., [α] = +15° to +25° for (S)-enantiomer) .
Q. What common chemical reactions does (S)-1-Amino-3-ethoxypropan-2-ol undergo, and how are they optimized?
- Methodological Answer :
- Oxidation : Using KMnO in acidic conditions converts the alcohol to a ketone. Reaction monitoring via TLC (R shift from 0.3 to 0.6 in ethyl acetate/hexane) ensures completion .
- Acylation : Acetyl chloride in dichloromethane with triethylamine (1:1.2 molar ratio) at 0°C yields the acetylated derivative. Excess reagent is quenched with NaHCO .
- Substitution : Nucleophilic displacement of the hydroxyl group (e.g., with TsCl/pyridine) forms intermediates for further functionalization .
Advanced Research Questions
Q. How does the ethoxy group in (S)-1-Amino-3-ethoxypropan-2-ol influence its reactivity compared to methoxy or hydroxy analogs?
- Methodological Answer : The ethoxy group increases steric hindrance and electron-donating effects, slowing nucleophilic substitution but enhancing stability in protic solvents. Comparative kinetic studies (e.g., SN2 reactions with NaI in acetone) show rate differences: ethoxy derivatives react 30% slower than methoxy analogs due to bulkier substituents . Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution and transition-state energies .
Q. How can contradictory data on the biological activity of (S)-1-Amino-3-ethoxypropan-2-ol be resolved?
- Methodological Answer : Discrepancies often arise from enantiomeric impurities or assay conditions. Strategies include:
- Re-evaluating enantiopurity : Chiral HPLC or CE rechecks samples.
- Dose-response studies : Testing across concentrations (1 nM–100 µM) identifies non-linear effects.
- Control experiments : Using knockout enzymes or receptor antagonists (e.g., NMDA for neuroactivity studies) isolates target interactions .
Q. What strategies mitigate racemization during derivatization of (S)-1-Amino-3-ethoxypropan-2-ol?
- Methodological Answer : Racemization occurs under basic or high-temperature conditions. Mitigation approaches:
- Low-temperature reactions : Conduct acylations at 0–5°C.
- Protecting groups : Use Boc or Fmoc groups to stabilize the amino group during substitution.
- Inert atmosphere : Nitrogen or argon prevents oxidative degradation .
Q. How can computational tools predict the pharmacokinetic properties of (S)-1-Amino-3-ethoxypropan-2-ol derivatives?
- Methodological Answer :
- ADMET Prediction : Software like Schrödinger’s QikProp calculates logP (1.2–2.5), solubility (-3.0 to -2.0 logS), and BBB penetration.
- Docking Studies : AutoDock Vina simulates binding to target proteins (e.g., GABA receptors) using crystal structures (PDB ID: 6HUP).
- MD Simulations : GROMACS models stability of drug-receptor complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
